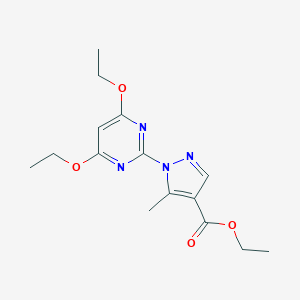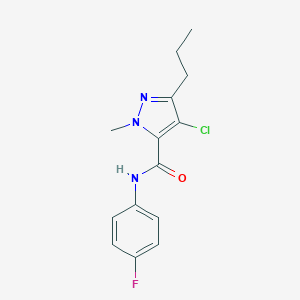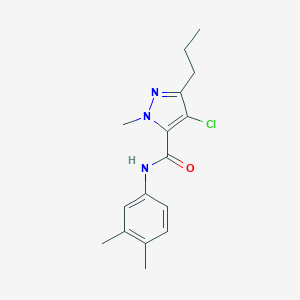![molecular formula C17H14N4OS B287696 3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287696.png)
3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of thiadiazole-based compounds, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways involved in cancer cell growth and proliferation. Studies have shown that this compound can inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, it can also inhibit the activation of NF-κB, a transcription factor that plays a crucial role in regulating cell survival and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It can induce apoptosis and inhibit the growth of cancer cells by targeting specific signaling pathways. Additionally, it has been found to exhibit anti-inflammatory and antioxidant activities, which can be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent cytotoxic activity against different cancer cell lines. This makes it an ideal candidate for studying the mechanism of action of anti-cancer agents and developing new cancer therapies. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the most significant areas of research is in the development of new anti-cancer therapies based on this compound. Additionally, further studies are needed to understand the mechanism of action and the specific signaling pathways targeted by this compound. Furthermore, research is needed to improve the solubility and bioavailability of this compound to enhance its efficacy in vivo. Finally, studies are needed to investigate the potential applications of this compound in other fields, such as neurodegenerative diseases and infectious diseases.
Conclusion:
This compound is a novel compound that has shown promising results in various scientific research applications. It exhibits potent cytotoxic activity against different cancer cell lines and has been found to inhibit specific enzymes and signaling pathways involved in cancer cell growth and proliferation. Additionally, it exhibits anti-inflammatory and antioxidant activities, which can be beneficial in the treatment of various inflammatory and oxidative stress-related diseases. Further research is needed to understand the mechanism of action and the specific signaling pathways targeted by this compound. Additionally, research is needed to improve the solubility and bioavailability of this compound to enhance its efficacy in vivo.
Métodos De Síntesis
The synthesis of 3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The most common method involves the reaction of 4-methoxybenzoylhydrazide and 4-methylphenacyl bromide in the presence of triethylamine and carbon disulfide. The resulting product is then cyclized with the help of sodium ethoxide to yield the final compound. The purity and yield of the compound can be improved by using different solvents and reaction conditions.
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against different cancer cell lines, including breast, lung, and colon cancer. Furthermore, it has been found to induce apoptosis and inhibit the growth of cancer cells by targeting specific signaling pathways.
Propiedades
Fórmula molecular |
C17H14N4OS |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H14N4OS/c1-11-3-5-13(6-4-11)16-20-21-15(18-19-17(21)23-16)12-7-9-14(22-2)10-8-12/h3-10H,1-2H3 |
Clave InChI |
QPHYDYNPYJPUGU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(4-Methylphenyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287619.png)
![6-(3,5-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287620.png)





![6-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-2-(2-methylphenyl)-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazole](/img/structure/B287631.png)
![4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287633.png)
![4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287634.png)
![5-amino-3-ethyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287636.png)
![5-Amino-3-methyl-1-[6-(4-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B287637.png)